4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a chloro group at the 7th position, a propyl group at the 1st position, and a phenol group at the 4th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol can be achieved through several synthetic routes. One common method involves the cyclization of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then subjected to a cyclization reaction with propyl bromide in the presence of a base such as potassium carbonate to yield 7-chloro-1-propyl-1H-indazole.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the cyclization and substitution reactions. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated indazole derivatives.
Substitution: Amino or thio-substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. Additionally, it may interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-methyl-1H-indazole: Similar structure but with a methyl group instead of a propyl group.
4-(1H-indazol-3-yl)phenol: Lacks the chloro and propyl groups.
7-bromo-4-chloro-1H-indazol-3-amine: Contains a bromo group instead of a propyl group.
Uniqueness
4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol is unique due to the specific combination of substituents on the indazole ring, which imparts distinct chemical and biological properties. The presence of the chloro, propyl, and phenol groups contributes to its diverse reactivity and potential therapeutic applications .
Properties
CAS No. |
680611-44-3 |
---|---|
Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
4-(7-chloro-1-propylindazol-3-yl)phenol |
InChI |
InChI=1S/C16H15ClN2O/c1-2-10-19-16-13(4-3-5-14(16)17)15(18-19)11-6-8-12(20)9-7-11/h3-9,20H,2,10H2,1H3 |
InChI Key |
OEWGFWIYFTVVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2Cl)C(=N1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.